molecular formula C8H12CaN2O8 B14060207 Calcium;3-amino-4-hydroxy-4-oxobutanoate

Calcium;3-amino-4-hydroxy-4-oxobutanoate

Cat. No.: B14060207
M. Wt: 304.27 g/mol
InChI Key: VAFAEQCKZBKRLZ-UHFFFAOYSA-L
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Description

Calcium;3-amino-4-hydroxy-4-oxobutanoate is a chemical compound with the molecular formula C4H7CaNO5 It is a calcium salt of 3-amino-4-hydroxy-4-oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium;3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of 3-amino-4-hydroxy-4-oxobutanoic acid with a calcium salt, such as calcium chloride. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of biocatalysis is also being explored for the synthesis of chiral intermediates, which can be used to produce enantiopure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Calcium;3-amino-4-hydroxy-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Calcium;3-amino-4-hydroxy-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Calcium;3-amino-4-hydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its ability to participate in biochemical reactions that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxobutanoate
  • Ethyl 2-hydroxy-2-methyl-3-oxobutanoate
  • Calcium 3-methyl-2-oxobutanoate

Uniqueness

Calcium;3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its calcium salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H12CaN2O8

Molecular Weight

304.27 g/mol

IUPAC Name

calcium;3-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

VAFAEQCKZBKRLZ-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Ca+2]

Origin of Product

United States

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